Fmoc-L-2-Carbamoylphenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-L-2-Carbamoylphenylalanine is a chemical compound with the Chemical Abstracts Service (CAS) Number 959583-60-9 . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

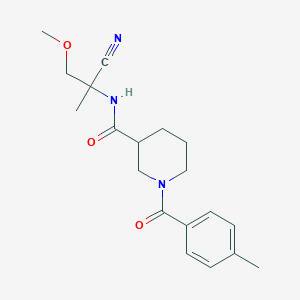

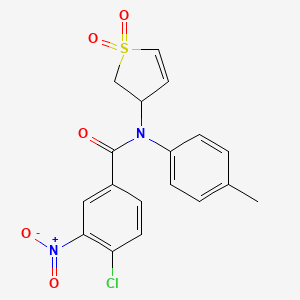

The molecular formula of Fmoc-L-2-Carbamoylphenylalanine is C25H22N2O5 . Its IUPAC name is (2S)-3-[2-(aminocarbonyl)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid .Physical And Chemical Properties Analysis

Fmoc-L-2-Carbamoylphenylalanine is a white powdery solid . It has a molecular weight of 430.46 and a melting point of 222-228°C .科学的研究の応用

Chemical Properties

“Fmoc-L-2-Carbamoylphenylalanine” is a white powdery solid with a molecular weight of 430.46 . It has a melting point of 222-228°C . The IUPAC name for this compound is (2S)-3-[2-(aminocarbonyl)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid .

Antibacterial Applications

Fmoc-L-2-Carbamoylphenylalanine has been discovered to have antimicrobial properties specific to Gram-positive bacteria, including MRSA . Its weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane .

Synergistic Antibacterial Applications

A formulation of Fmoc-L-2-Carbamoylphenylalanine with the Gram-negative specific antibiotic aztreonam (AZT) displayed antibacterial activity against both Gram-positive and Gram-negative bacteria . This combination produced a synergistic effect and higher efficacy against P. aeruginosa due to the increased Fmoc-F permeability by AZT through the bacterial membrane .

Wound Infection Management

The combination of Fmoc-L-2-Carbamoylphenylalanine and aztreonam significantly reduced the bacterial load in a mouse wound infection model . This combinatorial approach could be an effective strategy for better management of bacterial wound infections .

Protein Synthesis

Despite recent advances, the direct Fmoc-based solid phase synthesis of peptide α-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL) remains a challenge in the field . Fmoc-L-2-Carbamoylphenylalanine could potentially be used in this context .

作用機序

Target of Action

Fmoc-L-2-Carbamoylphenylalanine primarily targets Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound’s antibacterial activity is specific to these bacteria .

Mode of Action

The mode of action of Fmoc-L-2-Carbamoylphenylalanine involves its interaction with the bacterial membrane. The compound’s weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane . When formulated with the gram-negative specific antibiotic aztreonam (azt), fmoc-l-2-carbamoylphenylalanine displays increased permeability and antibacterial activity against both gram-positive and gram-negative bacteria .

Biochemical Pathways

It is known that the compound has antimicrobial properties specific to gram-positive bacteria . The compound’s antibacterial activity is due to its ability to cross the bacterial membrane and interact with intracellular targets .

Pharmacokinetics

It is known that the compound has a molecular weight of 43046 , which may influence its bioavailability.

Result of Action

The result of Fmoc-L-2-Carbamoylphenylalanine’s action is a reduction in the bacterial load, both in vitro and in the skin wound infections of mice . The compound’s antibacterial activity is predominantly due to its release from the hydrogel .

特性

IUPAC Name |

(2S)-3-(2-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c26-23(28)16-8-2-1-7-15(16)13-22(24(29)30)27-25(31)32-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXIDHXZDZFPNT-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-2-Carbamoylphenylalanine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-[3-(2,2,2-trifluoroethoxy)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2714755.png)

![1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B2714757.png)

![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2714760.png)

![2-([1,1'-biphenyl]-4-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2714765.png)

![Ethyl 5-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate](/img/structure/B2714766.png)

![N-(4-isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2714767.png)

![2-Amino-2-[3-[(2,6-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2714769.png)

![N-[4-[(Z)-(1-Methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2714773.png)